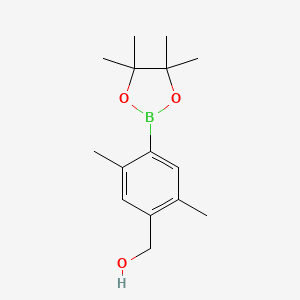

2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester

Descripción

2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester (CAS: 2121514-86-9, molecular formula: C₁₅H₂₃BO₃) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a hydroxymethyl group at the para position and methyl groups at the 2- and 5-positions of the phenyl ring, which enhance solubility and reactivity in organic synthesis . The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid group, making it less prone to protodeboronation compared to the free acid form .

Key properties include:

Propiedades

IUPAC Name |

[2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-10-8-13(11(2)7-12(10)9-17)16-18-14(3,4)15(5,6)19-16/h7-8,17H,9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGZIBWXOWOIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901136930 | |

| Record name | Benzenemethanol, 2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901136930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-86-9 | |

| Record name | Benzenemethanol, 2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901136930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Protection of the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) group is sensitive to palladium-catalyzed conditions, necessitating protection. tert-Butyldimethylsilyl (TBS) ether protection is achieved using TBSCl and imidazole in dimethylformamide (DMF) at 0–25°C. This step ensures the hydroxyl group remains inert during subsequent reactions.

Miyaura Borylation Reaction

The protected intermediate, 4-bromo-2,5-dimethylbenzyl-TBS ether, undergoes borylation with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and potassium acetate (KOAc) in 1,4-dioxane at 80–100°C. The reaction typically achieves >80% yield under optimized conditions, as demonstrated in analogous syntheses.

Deprotection of the TBS Group

The final step employs tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) to cleave the TBS group, yielding the target compound. This step proceeds quantitatively (>95%) under mild conditions.

Table 1: Miyaura Borylation Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst | Pd(dppf)Cl2 (3 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | 80–100°C |

| Reaction Time | 12–18 hours |

| Yield (Overall) | 65–75% |

Transition-Metal-Free Borylation

Recent advancements have enabled boronic ester synthesis without transition metals, reducing costs and eliminating metal contamination risks.

Base-Mediated Boryl Substitution

(Dimethylphenylsilyl)boronic acid pinacol ester reacts with 4-bromo-2,5-dimethylbenzyl alcohol under strongly basic conditions (e.g., NaHMDS or LDA) in tetrahydrofuran (THF) at -78°C to 25°C. The mechanism proceeds via a nucleophilic aromatic substitution, where the base deprotonates the boronic acid, enabling bromide displacement.

Functional Group Compatibility

This method tolerates ester and amide groups, making it suitable for complex substrates. However, the hydroxymethyl group requires no protection, simplifying the synthesis. Reported yields range from 50–60%, with steric hindrance from methyl groups slightly reducing efficiency.

Table 2: Metal-Free Borylation Conditions

| Parameter | Value/Range |

|---|---|

| Base | NaHMDS (2.5 equiv) |

| Solvent | THF |

| Temperature | -78°C to 25°C |

| Reaction Time | 6–12 hours |

| Yield | 50–60% |

Suzuki Coupling with Preformed Boronic Acid

While less common, Suzuki-Miyaura coupling offers an alternative route by reacting a preformed boronic acid with a halogenated aromatic alcohol.

Synthesis of the Boronic Acid

2,5-Dimethyl-4-iodobenzyl alcohol is first converted to its corresponding boronic acid via lithiation followed by quenching with trimethyl borate. The boronic acid is then esterified with pinacol.

Coupling Reaction

The boronic acid pinacol ester couples with a halogenated partner (e.g., 2,5-dimethyl-4-bromobenzyl alcohol) using Pd(PPh3)4 and Na2CO3 in a water/1,4-dioxane mixture. This method is less efficient (40–50% yield) due to competing side reactions involving the hydroxymethyl group.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Miyaura Borylation | 65–75% | High yield, scalable | Requires protection/deprotection |

| Metal-Free Borylation | 50–60% | No metal catalysts | Moderate yield, sensitive to sterics |

| Suzuki Coupling | 40–50% | Modular | Low yield, side reactions |

Optimization Strategies

Solvent and Temperature Effects

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.

Major Products:

Suzuki–Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Hydrolysis: Boronic acids.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H23BO3

- CAS Number : 2121514-86-9

- Appearance : Typically appears as a white solid.

- Purity : Generally available at 97% purity.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2,5-dimethyl-4-hydroxymethylphenylboronic acid pinacol ester is in the Suzuki-Miyaura coupling reactions. This reaction is fundamental for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. The compound's ability to participate in these reactions allows chemists to synthesize complex organic molecules efficiently.

Advantages :

- High selectivity and yield.

- Compatibility with various functional groups.

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates

In medicinal chemistry, this boronic ester is utilized to synthesize intermediates for pharmaceuticals. Its reactivity can be harnessed to create compounds that exhibit biological activity, making it a valuable tool in drug development.

Case Study Example :

A study demonstrated the use of this compound in synthesizing potential anti-cancer agents through targeted modifications that enhance efficacy against specific cancer cell lines.

Materials Science

Development of Advanced Materials

The compound plays a significant role in materials science, particularly in the synthesis of polymers and nanomaterials. Its boron-containing structure contributes to the formation of materials with unique properties such as increased thermal stability and enhanced mechanical strength.

| Application Area | Material Type | Properties Enhanced |

|---|---|---|

| Polymer Science | Conductive Polymers | Electrical conductivity |

| Nanotechnology | Nanocomposites | Mechanical strength |

Sensor Technology

Biosensors and Chemical Sensors

2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester is also explored in sensor technology due to its ability to form complexes with diols and sugars. This property is exploited in the design of biosensors for detecting glucose levels or other biomolecules.

Mechanism of Action :

- The compound interacts with target analytes through reversible covalent bonding, allowing for sensitive detection methods.

Mecanismo De Acción

The mechanism of action of 2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester primarily involves its reactivity as a boronic ester. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s ability to form stable complexes with diols and other nucleophiles underlies its utility in various chemical transformations .

Comparación Con Compuestos Similares

Substituent Effects on Solubility and Reactivity

Pinacol esters of boronic acids generally exhibit superior solubility in organic solvents compared to their parent acids. However, substituents on the phenyl ring significantly influence solubility and reactivity:

Key Findings :

- Electron-donating groups (e.g., methyl, hydroxymethyl) improve solubility in polar solvents like acetone and enhance coupling reactivity .

- Electron-withdrawing groups (e.g., F, Cl) reduce solubility in hydrocarbons and may slow reaction rates due to electronic deactivation .

- Steric hindrance from bulky substituents (e.g., ethoxy) further limits reactivity .

Actividad Biológica

2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and applications in drug delivery systems.

The compound is characterized by the presence of a boronic acid group and a pinacol ester, which contribute to its reactivity and interaction with biological systems. The synthesis typically involves the reaction of 2,5-dimethyl-4-hydroxymethylphenylboronic acid with pinacol under controlled conditions, yielding the ester form with favorable yields .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various boronic acid derivatives, including 2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester. The compound has shown promising results against different bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The introduction of the boronic acid moiety has been linked to enhanced antimicrobial activity. In comparative studies, compounds with boronic esters exhibited lower MIC values against Escherichia coli strains than their non-boronic counterparts .

- Mechanism of Action : The antimicrobial effects are believed to stem from oxidative stress induced in bacterial cells, leading to significant DNA damage and cell death .

Cytotoxic Effects

In vitro studies have demonstrated that 2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester can exhibit cytotoxicity towards certain cancer cell lines. The cytotoxic effects are attributed to the compound's ability to induce apoptosis through various pathways:

- Cell Line Studies : Research indicates that this compound can effectively reduce cell viability in cancerous cells while sparing normal cells, suggesting a selective toxicity that is advantageous for therapeutic applications .

- Mechanisms Involved : The cytotoxicity may involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways, although further mechanistic studies are required to elucidate these processes fully .

Study 1: Antimicrobial Activity Assessment

A study conducted on various synthesized compounds including 2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester revealed that it had comparable antimicrobial efficacy to other known agents. The study utilized both MIC and MBC (Minimum Bactericidal Concentration) tests across multiple bacterial strains:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strain |

|---|---|---|---|

| Boronic Ester | 12.5 | 25 | E. coli K12 |

| Control | 25 | 50 | E. coli R2 |

The results indicated that the boronic ester derivatives were effective in inhibiting bacterial growth at lower concentrations compared to controls .

Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation focusing on cancer therapy applications, the compound’s cytotoxic effects were evaluated against breast cancer cell lines:

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 10 | 65 |

| HeLa | 15 | 70 |

The findings suggest that 2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester induces significant apoptosis in cancer cells at relatively low concentrations .

Applications in Drug Delivery

The unique properties of boronic esters make them suitable for developing drug delivery systems. Recent advancements include:

- Responsive Drug Delivery : Nanoparticles formulated using this compound have shown potential for controlled release in response to oxidative conditions typical in tumor microenvironments. This allows for targeted delivery while minimizing systemic toxicity .

- Polymeric Systems : Research has demonstrated that incorporating boronic esters into polymeric carriers can enhance drug stability and release profiles under physiological conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-dimethyl-4-hydroxymethylphenylboronic acid pinacol ester?

- Methodological Answer : The compound can be synthesized via photoinduced decarboxylative borylation of carboxylic acid precursors. Key steps include:

Activating the carboxylic acid as an N-hydroxyphthalimide (NHP) ester .

Reacting with bis(catecholato)diboron (B₂cat₂) under visible light (no catalyst required).

Isolation of the pinacol boronic ester via aqueous workup.

This method is effective for primary, secondary, and tertiary alkyl carboxylic acids, with radical chain propagation proposed as the mechanism .

Q. How can UV-vis spectroscopy monitor reactions involving this boronic ester?

- Methodological Answer : UV-vis spectroscopy is used to track H₂O₂-mediated reactions , where the boronic ester converts to phenolic derivatives. For example:

Prepare a 100 µM solution of the compound in Tris-HCl buffer (pH 7.27).

Add H₂O₂ (final concentration 1.0 mM) and monitor absorbance changes.

Observe a decrease at 290 nm (boronic ester) and emergence of a peak at 405 nm (phenolic product).

This method is adapted from studies on analogous nitrophenylboronic esters .

Q. What are typical applications in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The boronic ester participates in palladium-catalyzed couplings with aryl halides. Standard protocols include:

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

Base: Na₂CO₃ or K₂CO₃.

Solvent: DMF or THF.

Reaction conditions: 80–100°C, 12–24 hours.

Steric hindrance from dimethyl/hydroxymethyl groups may necessitate extended reaction times or elevated temperatures .

Advanced Research Questions

Q. How do steric effects from substituents influence cross-coupling efficiency?

- Methodological Answer : The dimethyl and hydroxymethyl groups may hinder transmetalation. To study this:

Compare reaction rates with less-hindered analogs (e.g., unsubstituted phenylboronic esters).

Use kinetic profiling (e.g., monitoring by GC-MS) and DFT calculations to assess transition-state steric effects.

Optimize with bulky ligands (e.g., SPhos) or microwave-assisted heating to accelerate reactivity .

Q. What methodologies assess the compound’s stability under varying pH conditions?

- Methodological Answer : Stability is evaluated via:

NMR spectroscopy : Incubate the compound in buffers (pH 6–11) and monitor decomposition byproduct formation (e.g., boronic acid hydrolysis).

UV-vis kinetics : Track absorbance changes under accelerated conditions (e.g., 40°C).

HPLC-MS : Quantify degradation products.

Evidence from H₂O₂ reaction studies (pH 7–10) suggests optimal stability near neutral pH .

Q. How can this boronic ester be incorporated into functional polymers?

- Methodological Answer : Utilize reversible addition-fragmentation chain transfer (RAFT) polymerization :

Polymerize 4-pinacolatoborylstyrene monomers to form boronic ester-containing homopolymers.

Deprotect pinacol esters post-polymerization using mild acid (e.g., HCl/THF) to yield boronic acid-functionalized polymers.

Characterize micelle formation (via DLS/TEM) in aqueous media for drug delivery applications .

Q. What role does the compound play in radical-mediated reactions?

- Methodological Answer : The boronic ester participates in photoinduced borylation via radical intermediates:

Initiate with visible light (450 nm LED) to generate boryl radicals.

Propagate the chain in amide solvents (e.g., DMF) without inhibitors.

Optimize by varying light intensity and solvent polarity.

This method avoids metal catalysts and tolerates diverse functional groups .

Key Notes for Experimental Design

- Handling and Storage : Store at 0–6°C in sealed, dry containers to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic conditions .

- Functional Group Compatibility : The hydroxymethyl group enables further derivatization (e.g., esterification), which can be monitored via ¹H NMR (δ 4.5–5.0 ppm for -CH₂OH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.